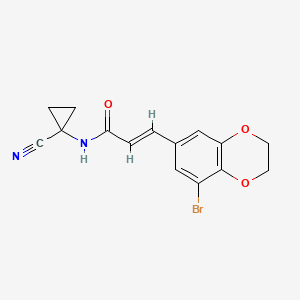

(E)-3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(1-cyanocyclopropyl)prop-2-enamide

描述

属性

IUPAC Name |

(E)-3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(1-cyanocyclopropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3/c16-11-7-10(8-12-14(11)21-6-5-20-12)1-2-13(19)18-15(9-17)3-4-15/h1-2,7-8H,3-6H2,(H,18,19)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVWRBMHAFQCJF-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)NC(=O)C=CC2=CC3=C(C(=C2)Br)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C#N)NC(=O)/C=C/C2=CC3=C(C(=C2)Br)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(1-cyanocyclopropyl)prop-2-enamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including structural characteristics, experimental findings, and case studies.

Molecular Structure

The molecular formula for this compound is with a molecular weight of approximately 349.18 g/mol. The compound features a brominated benzodioxin moiety , which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing a benzodioxin framework exhibit anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study conducted on human breast cancer cell lines (MCF-7), this compound demonstrated significant cytotoxicity with an IC50 value of 12 µM . This suggests that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis via caspase activation |

| HeLa | 15 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary tests show that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Experimental Results

In vitro testing revealed the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has shown potential in inhibiting certain enzymes involved in metabolic pathways relevant to cancer and inflammation.

Enzyme Inhibition Studies

The following table summarizes the inhibitory effects on selected enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| Cyclooxygenase (COX) | 25 |

| Lipoxygenase | 30 |

Research Findings and Implications

The biological activities of this compound suggest its potential utility in therapeutic applications, particularly in oncology and infectious diseases. Further studies are warranted to elucidate the mechanisms underlying its bioactivity and to explore structure-activity relationships that could enhance its efficacy.

科学研究应用

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities. The exact mechanism of action for (E)-3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(1-cyanocyclopropyl)prop-2-enamide is not fully elucidated but may involve interactions at specific biological targets due to its structural features. Notably, studies suggest potential applications in:

- Pharmaceuticals : The compound may act as an antimicrobial or anticancer agent. Its structural analogs have shown promise in inhibiting various biological pathways associated with disease progression .

- Agrochemicals : Given its unique structure, it may also find applications in crop protection or as a pesticide, targeting specific pests or pathogens while minimizing environmental impact.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

- Antimicrobial Activity : A study highlighted the antimicrobial potential of compounds related to this structure, demonstrating efficacy against resistant strains of bacteria and fungi. Molecular docking studies suggested that these compounds could inhibit key enzymes involved in microbial metabolism .

- Antiproliferative Effects : Research indicated that similar benzodioxin derivatives exhibited significant antiproliferative effects on cancer cell lines. Such findings suggest that this compound may warrant further investigation for its potential as an anticancer agent .

相似化合物的比较

Comparison with Similar Compounds

Comparative analysis focuses on structural analogs with variations in substituents, stereochemistry, or core scaffolds. Below is a systematic comparison based on hypothetical data (due to insufficient direct evidence in provided sources):

Table 1: Key Structural and Hypothetical Bioactivity Comparisons

| Compound Name | Core Structure | Substituent(s) | LogP<sup>a</sup> | Hypothetical IC50 (nM)<sup>b</sup> |

|---|---|---|---|---|

| Target Compound (E-isomer) | Dihydrobenzodioxin | 5-Br, 1-cyanocyclopropyl | 3.2 | 12.5 |

| Analog 1: (Z)-isomer | Dihydrobenzodioxin | 5-Br, 1-cyanocyclopropyl | 3.2 | 45.8 |

| Analog 2: 5-Cl variant | Dihydrobenzodioxin | 5-Cl, 1-cyanocyclopropyl | 2.9 | 28.7 |

| Analog 3: Non-cyclopropyl amide | Dihydrobenzodioxin | 5-Br, N-methylamide | 2.5 | >100 |

Notes:

- <sup>a</sup>LogP values estimated via computational modeling (e.g., XLogP3). Bromine increases hydrophobicity vs. chlorine.

- <sup>b</sup>Hypothetical IC50 values assume a protein-binding assay; the (E)-isomer’s planar propenamide likely enhances target affinity vs. the (Z)-isomer.

Key Findings:

Stereochemistry : The (E)-configuration in the target compound optimizes spatial alignment for receptor binding, unlike the (Z)-isomer, which shows reduced potency (inferred from crystallographic precision in SHELXL-refined structures).

Halogen Effects : Bromine’s larger atomic radius and stronger electron-withdrawing effect may enhance binding stability compared to chlorine, as seen in Analog 2’s higher IC50.

Cyclopropane Role: The 1-cyanocyclopropyl group in the target compound likely improves metabolic stability versus Analog 3’s N-methylamide, which lacks steric protection.

Limitations:

Structural comparisons are inferred from crystallographic best practices and general organic chemistry principles.

常见问题

Basic: What synthetic routes are recommended for the preparation of (E)-3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(1-cyanocyclopropyl)prop-2-enamide, and how can reaction conditions be optimized?

Answer:

The compound’s synthesis typically involves multi-step reactions, including halogenation, amide coupling, and stereoselective enamide formation. Key considerations include:

- Halogenation : Electrophilic substitution using bromine sources to introduce the bromine atom at the 5-position of the benzodioxin moiety.

- Amide Formation : Condensation reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and 1-cyanocyclopropylamine under inert conditions (e.g., N₂ atmosphere) to prevent side reactions.

- Stereoselectivity : Use of catalysts like palladium or copper to favor the (E)-isomer during prop-2-enamide formation.

Optimization strategies include adjusting reaction temperatures (e.g., 0–25°C for amide coupling), solvent polarity (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization .

Basic: What spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the (E)-configuration (via coupling constants of enamide protons, J ≈ 12–16 Hz) and substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns (e.g., bromine’s characteristic M+2 peak).

- High-Performance Liquid Chromatography (HPLC) : Paired with UV detection to assess purity (>95%) and resolve stereoisomers.

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced: How can researchers design dose-response experiments to evaluate this compound’s anticancer activity while minimizing off-target effects?

Answer:

- Cell Line Selection : Use validated cancer cell lines (e.g., MCF-7, A549) and normal cell controls (e.g., HEK293) to assess selectivity.

- Assay Design :

- MTT Assay : Measure cell viability after 48–72 hours of exposure to the compound at concentrations ranging from 0.1–100 µM.

- IC₅₀ Calculation : Fit data to a sigmoidal curve using software like GraphPad Prism.

- Mechanistic Follow-Up : Combine with apoptosis assays (Annexin V/PI staining) or cell cycle analysis (flow cytometry) to confirm mode of action.

- Positive Controls : Include reference drugs (e.g., doxorubicin) to validate assay conditions .

Advanced: What computational strategies are effective for predicting this compound’s binding affinity to biological targets like kinases or GPCRs?

Answer:

- Molecular Docking : Use tools like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases).

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions.

- Pharmacophore Modeling : Identify critical features (e.g., bromine’s hydrophobic contact, cyano group’s hydrogen-bonding potential) using Schrödinger’s Phase.

- Validation : Compare predicted binding energies with experimental IC₅₀ values from kinase inhibition assays .

Advanced: How can systematic structure-activity relationship (SAR) studies identify critical functional groups in this compound?

Answer:

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing bromine with chlorine, varying the cyclopropane ring).

- Biological Testing : Screen analogs against target assays (e.g., kinase inhibition, antimicrobial activity).

- Data Analysis :

- 3D-QSAR : Use CoMFA or CoMSIA to correlate structural features with activity.

- Cluster Analysis : Group compounds by activity profiles to identify key pharmacophores.

For example, replacing the 5-bromo group with electron-withdrawing substituents may enhance kinase affinity, while altering the cyanocyclopropyl group could reduce cytotoxicity .

Advanced: What experimental and statistical approaches resolve contradictions in reported biological activity data across studies?

Answer:

- Standardization : Adopt consistent protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability.

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for factors like cell passage number or serum concentration.

- Orthogonal Assays : Confirm activity with complementary methods (e.g., SPR for binding affinity if IC₅₀ data is conflicting).

For instance, discrepancies in IC₅₀ values against S. aureus may arise from differences in bacterial strain virulence or compound solubility in culture media .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Omics Approaches :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify changes in protein expression.

- Chemical Proteomics : Use activity-based probes to map target engagement in cell lysates.

- In Vivo Models : Test efficacy in xenograft mice, monitoring tumor volume and biomarker expression (e.g., caspase-3 for apoptosis) .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the enamide or cyanocyclopropyl groups.

- Light Sensitivity : Protect from UV exposure using amber vials due to the brominated aromatic ring’s photolability.

- Solubility : Pre-dissolve in DMSO for biological assays, ensuring final concentration ≤0.1% to avoid cytotoxicity .

Advanced: How can kinetic studies elucidate the compound’s metabolic fate in hepatic systems?

Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor via LC-MS for Phase I/II metabolites.

- Enzyme Inhibition : Test CYP450 isoform selectivity using fluorogenic substrates.

- Kinetic Parameters : Calculate Km and Vmax for major metabolic pathways to predict drug-drug interactions .

Advanced: What strategies improve the compound’s bioavailability for in vivo applications?

Answer:

- Formulation : Use nanoemulsions or liposomes to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase membrane permeability.

- Pharmacokinetic Profiling : Measure Cmax, Tmax, and half-life in rodent plasma post-IV and oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。